Piridronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

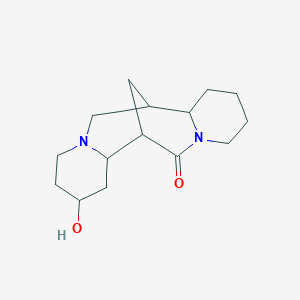

Piridronic Acid is a synthetic pyridinyl bisphosphonate with anti-resorptive activity. Although the exact mechanism of action has yet to be fully elucidated, piridronic acid likely binds to hydroxyapatite crystals in the bone matrix and inhibits farnesyl pyrophosphate synthase, an enzyme that plays an important role in the mevalonate pathway. This inhibits the formation of isoprenoid metabolites that are substrates for protein prenylation. This prevents farnesylation and geranylgeranylation of proteins essential for osteoclast function, leading to the induction of apoptosis and eventually, osteoclast-cell death. By preventing osteoclast-mediated bone resorption, piridronic acid decreases bone turnover and stabilizes the bone matrix.

Scientific Research Applications

Mechanism of Action and Bone Matrix Stabilization

Piridronic acid is a synthetic pyridinyl bisphosphonate noted for its anti-resorptive activity. Its mechanism of action, though not fully elucidated, involves binding to hydroxyapatite crystals in the bone matrix. This binding inhibits farnesyl pyrophosphate synthase in the mevalonate pathway, essential for osteoclast function. This inhibition leads to apoptosis and eventual osteoclast-cell death, thereby reducing bone resorption and stabilizing the bone matrix Definitions (2020).

Applications in Sensing Technologies

Boronic acids, including derivatives like piridronic acid, are increasingly utilized in sensing applications. These applications range from homogeneous assays to heterogeneous detection, involving interactions with diols and Lewis bases like fluoride or cyanide anions. These interactions enable the use of boronic acids in biological labeling, protein manipulation, separation, and therapeutic development Lacina, Skládal, & James (2014).

Fluorescent Chemosensors Development

Piridronic acid's chemistry is integral in the development of fluorescent chemosensors. These sensors are crucial for detecting carbohydrates and bioactive substances, aiding in disease prevention, diagnosis, and treatment. The review by Huang et al. (2012) highlights the progress in boronic acid sensors for various applications, including their fluorescence properties and mechanisms Huang et al. (2012).

Electrospun Polyimide Nanofibers Applications

In the realm of high-performance polymers, aromatic polyimides (PIs), which can be related to piridronic acid's functional groups, have seen wide applications in electronics, aerospace, and other industries. The preparation and application of electrospun PI nanofibers, including their mechanical and thermal properties, are comprehensively reviewed, showcasing the diverse applications of these materials Ding et al. (2016).

Acid Rain Research and Policy Implications

The scientific study of acidic deposition, closely related to compounds like piridronic acid, has significant implications for policy development. The University of Maine's Water and Watersheds project highlights the integration of acid rain research with stakeholder information needs, emphasizing the role of scientific data in social and economic policy formulation Hunt et al. (2009).

properties

CAS RN |

75755-07-6 |

|---|---|

Product Name |

Piridronic acid |

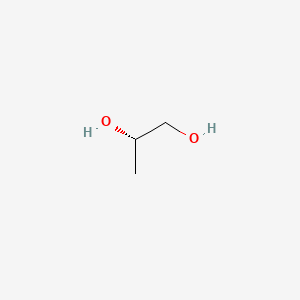

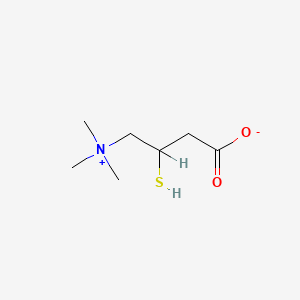

Molecular Formula |

C7H11NO6P2 |

Molecular Weight |

267.11 g/mol |

IUPAC Name |

(1-phosphono-2-pyridin-2-ylethyl)phosphonic acid |

InChI |

InChI=1S/C7H11NO6P2/c9-15(10,11)7(16(12,13)14)5-6-3-1-2-4-8-6/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14) |

InChI Key |

NGMZSXZBZNXBGX-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)CC(P(=O)(O)O)P(=O)(O)O |

Canonical SMILES |

C1=CC=NC(=C1)CC(P(=O)(O)O)P(=O)(O)O |

Other CAS RN |

75755-07-6 |

synonyms |

2-(2-pyridyl)ethylidine-1,1-bisphosphonate 2-(2-pyridyl)ethylidine-1,1-bisphosphonate, monosodium salt 2-(2-pyridyl)ethylidine-1,1-bisphosphonate, x sodium salt 2-PEBP NE 97221 NE-97221 piridronate sodium |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4-[(1-ethyl-2-benzimidazolyl)thio]aniline](/img/structure/B1200873.png)